molecular formula C14H16N2S2 B13222117 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole

Cat. No.: B13222117
M. Wt: 276.4 g/mol
InChI Key: OQUJVXCKWPPMOT-UHFFFAOYSA-N
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Description

2-{8-Azabicyclo[321]octan-3-ylsulfanyl}-1,3-benzothiazole is a complex organic compound that features a bicyclic structure with a sulfur atom linking the azabicyclo[321]octane and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction methods, which ensure the correct stereochemistry of the bicyclic structure . The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the azabicyclo[3.2.1]octane intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane moiety can interact with neurotransmitter receptors, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole is unique due to the combination of the azabicyclo[3.2.1]octane and benzothiazole moieties linked by a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2S2

Molecular Weight

276.4 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C14H16N2S2/c1-2-4-13-12(3-1)16-14(18-13)17-11-7-9-5-6-10(8-11)15-9/h1-4,9-11,15H,5-8H2

InChI Key

OQUJVXCKWPPMOT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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